molecular formula C12H11BrN2O2S2 B3960597 2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B3960597
M. Wt: 359.3 g/mol
InChI Key: DLBANVCLTHZBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that it exerts its anticancer, antifungal, and antibacterial properties by inhibiting the growth of cancer cells, fungi, and bacteria. It has also been suggested that it may act as an acetylcholinesterase inhibitor, which could explain its potential applications in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is its broad spectrum of activity, which makes it a promising candidate for the development of new drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments. Therefore, further research is needed to improve its solubility and bioavailability.

Future Directions

There are several future directions for the research on 2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Furthermore, research is needed to improve its solubility and bioavailability to make it a more effective drug candidate.

Scientific Research Applications

2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In the field of agrochemicals, it has been found to have insecticidal and herbicidal properties. Furthermore, it has been studied for its potential applications in the field of material sciences due to its ability to form metal complexes.

properties

IUPAC Name

2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S2/c13-8-4-2-1-3-7(8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBANVCLTHZBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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